N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide
Description
This compound features an ethanediamide (oxalamide) backbone with two distinct substituents:
- N-[3-(Trifluoromethyl)phenyl] group: Aromatic ring substituted with a trifluoromethyl (-CF₃) group at the meta position, known for enhancing lipophilicity and metabolic stability .
The combination of these groups suggests applications in medicinal chemistry or agrochemicals, leveraging the trifluoromethyl group’s bioactivity and the oxan ring’s conformational rigidity.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O4/c1-30-18-8-3-2-7-17(18)21(9-11-31-12-10-21)14-26-19(28)20(29)27-16-6-4-5-15(13-16)22(23,24)25/h2-8,13H,9-12,14H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISJPCXUHRJZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the 2-methoxyphenyl group via methoxylation.
Construction of the oxan ring through an intramolecular cyclization reaction.
Introduction of the ethanediamide backbone using an amidation reaction.
Coupling of the trifluoromethylphenyl group via a nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. Optimized conditions, such as temperature control, pressure regulation, and catalyst selection, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide groups can be reduced to amines.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or nitration using nitric acid (HNO3).
Major Products
Oxidation products: Phenolic derivatives.
Reduction products: Amines.
Substitution products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
This compound has broad applications in scientific research:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biochemical activities and interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential as a therapeutic agent.
Industry: Used in the development of novel materials and specialty chemicals.
Mechanism of Action
Mechanism
The mechanism by which N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide exerts its effects is largely dependent on its molecular interactions:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways: Could influence biochemical pathways, such as signal transduction or metabolic processes, by modulating the activity of specific proteins.
Comparison with Similar Compounds
N-[2-(4-Fluorophenyl)ethyl]-N′-({3-[(4-Methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide ()
- Structural Similarities :
- Ethanediamide backbone.
- Aromatic substituents (4-fluorophenyl vs. 3-trifluoromethylphenyl).
- Heterocyclic rings (oxazinan vs. oxan).
- Fluorophenyl vs. Trifluoromethylphenyl: The 4-fluorophenyl group may offer weaker electron-withdrawing effects than -CF₃, altering receptor-binding kinetics .
N'-(3-Chloro-4-methylphenyl)-N-[(2-Methoxyphenyl)methyl]oxamide ()
- Structural Similarities :
- Ethanediamide core.
- 2-Methoxyphenyl substituent.
- Lack of Oxan Ring: The absence of a tetrahydropyran ring simplifies the structure but reduces conformational stability.
Functional Comparisons: Substituent Effects and Bioactivity
Role of the Trifluoromethyl Group ()
- Binding Affinity : In PET radioligands, trifluoromethylphenyl groups enhance binding affinity at the PCP site, but substitutions (e.g., halo, methyl) on the phenyl ring can either improve or diminish activity. For example, 6-fluoro or 5-bromo substituents increased affinity, while methyl groups were detrimental .
- Agrochemical Applications : Trifluoromethylphenyl derivatives are explored as pesticides due to their resistance to metabolic degradation, as seen in European patent applications .
Methoxyphenyl and Heterocyclic Moieties ()
- VM-6 () : A carboxamido derivative with a biphenyl-trifluoromethylphenyl structure. Despite structural differences, its IR and NMR data (e.g., carbonyl stretch at 1700 cm⁻¹) align with ethanediamide derivatives, suggesting similar spectroscopic profiles.
- Oxazinan vs. Oxan Rings : The sulfonyl-containing oxazinan in may confer higher polarity than the target compound’s oxan ring, affecting membrane permeability .
Data Table: Comparative Properties of Analogs
Research Findings and Contradictions
- Substituent Tolerance : While trifluoromethyl groups generally enhance binding, shows that methyl or trifluoromethyl substitutions on the phenyl ring can reduce affinity, highlighting the need for precise functionalization .
- Synthetic Challenges : Analogs with bulky substituents (e.g., oxan or oxazinan rings) may require multi-step syntheses, as seen in ’s acetamide derivative synthesis (57% yield after recrystallization) .
Biological Activity
N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 373.37 g/mol. Its structure includes a methoxyphenyl group, an oxane ring, and a trifluoromethyl-substituted phenyl moiety, which contribute to its biological activity.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation, Bcl-2 modulation |
| A549 (Lung) | 15.0 | Mitochondrial dysfunction |
| HeLa (Cervical) | 10.0 | Induction of apoptosis |
2. Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the inhibition of NF-kB signaling pathways. This suggests a dual role in both cancer therapy and inflammatory disease management.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on a rat model of arthritis showed that administration of the compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
The biological activity of this compound is likely attributed to its interaction with specific molecular targets:
- Caspase Activation : The compound promotes the cleavage of caspases, essential for the apoptotic process.
- NF-kB Inhibition : By inhibiting NF-kB, it reduces the expression of inflammatory cytokines.
- Mitochondrial Pathways : It disrupts mitochondrial membrane potential, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
